Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate
CAS No.:
Cat. No.: VC15750188
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O2 |
|---|---|
| Molecular Weight | 226.66 g/mol |
| IUPAC Name | methyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9+ |
| Standard InChI Key | ABRATOLIWLJHJQ-UKTHLTGXSA-N |
| Isomeric SMILES | CC1=CC=CC=C1N/N=C(\C(=O)OC)/Cl |
| Canonical SMILES | CC1=CC=CC=C1NN=C(C(=O)OC)Cl |
Introduction
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate is a complex organic compound belonging to the class of hydrazones. It features a unique molecular structure that includes a hydrazone functional group linked to a chloroacetate moiety. This compound is of interest in various scientific fields due to its distinctive chemical properties and potential applications.
Synthesis of Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate
The synthesis of this compound typically involves a multi-step reaction process. The primary method includes the reaction of methyl chloroacetate with 2-methylphenylhydrazine under controlled conditions. This process requires careful handling due to the reactivity of the starting materials and the sensitivity of the product to environmental conditions.
Synthesis Steps:
-
Preparation of Starting Materials: Methyl chloroacetate and 2-methylphenylhydrazine are prepared or obtained.
-
Reaction Conditions: The reaction is carried out in a suitable solvent under controlled temperature and pH conditions to favor the formation of the desired isomer.
-
Purification: The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.
Chemical Reactions and Mechanisms
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate can participate in several chemical reactions due to its functional groups. The hydrazone group is particularly reactive and can undergo various transformations, including hydrolysis and condensation reactions.
Reaction Types:
-
Hydrolysis: The ester group can hydrolyze under acidic or basic conditions to form the corresponding acid.
-
Condensation Reactions: The hydrazone group can react with carbonyl compounds to form new heterocyclic compounds.
Applications and Potential Uses
The applications of methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate are diverse and span across various scientific disciplines. While specific biological activities or industrial uses are not well-documented, compounds with similar structures have shown potential in pharmaceutical and agricultural applications.
Potential Areas of Application:
-
Pharmaceuticals: Hydrazones are known for their biological activity, including antimicrobial and anticancer properties.
-
Agriculture: Some hydrazones have been explored as pesticides or plant growth regulators.
Spectroscopic Data
-
NMR Spectroscopy: Useful for determining the structure and isomeric purity.
-
IR Spectroscopy: Helps identify functional groups present in the compound.
Biological Activity
-
While specific biological activity data for this compound is limited, hydrazones generally exhibit a range of biological activities that could be explored further.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume